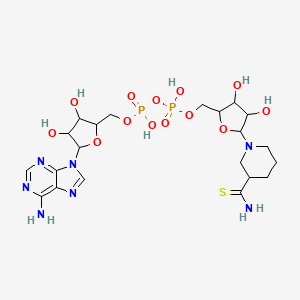

Thionicotinamide adenine dinucleotide

Description

Contextualization within Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD) Analog Research

Nicotinamide adenine dinucleotide (NAD) is a fundamental coenzyme present in all living cells, playing a central role in metabolism as an electron carrier in redox reactions. wikipedia.org It exists in both an oxidized (NAD+) and a reduced (NADH) form. wikipedia.org Beyond its function in electron transfer, NAD+ is a substrate for enzymes involved in post-translational modifications, DNA repair, and cellular signaling. nih.govnih.gov

To better understand these diverse roles, scientists have developed a range of synthetic NAD analogs. nih.gov These analogs, including ThioNAD, are invaluable molecular tools for detecting, monitoring, and investigating the structure and activity of NAD-related enzymes and the biological processes they govern. nih.gov By modifying the core NAD structure, researchers can create probes and inhibitors that help to elucidate complex biological pathways. nih.govresearchgate.net

ThioNAD, in particular, is a chromophoric analog, meaning it absorbs light at a specific wavelength. This characteristic makes it highly useful for spectrophotometric assays. The replacement of the oxygen atom on the nicotinamide ring with a sulfur atom shifts its absorption spectrum, allowing researchers to follow enzyme reactions in real-time.

Historical Development and Significance in Enzymology Investigations

The study of NAD dates back to 1906, when Arthur Harden and William John Young identified it as a "coferment" that accelerated alcoholic fermentation in yeast. aboutnad.combiocrates.com Over the following decades, the structure and function of NAD were gradually uncovered, with Otto Heinrich Warburg identifying the nicotinamide portion as the site of redox reactions in 1936. wikipedia.orgbiocrates.com The discovery of enzymes involved in NAD biosynthesis began in the 1940s with the work of Arthur Kornberg. wikipedia.orgaboutnad.com

The development of NAD analogs like ThioNAD was a logical progression in the field of enzymology. The ability to modify the coenzyme and observe the resulting effects on enzyme activity provided a powerful method for studying enzyme kinetics and mechanisms. This approach, which involves analyzing the rates of enzyme-catalyzed reactions under various conditions, can reveal the catalytic mechanism of an enzyme, its metabolic role, and how its activity is controlled. wikipedia.orgnih.gov

The use of ThioNAD and other analogs has been particularly significant in the study of dehydrogenases, a class of enzymes that catalyze the oxidation of a substrate by transferring hydrogen to an acceptor, such as NAD+. The unique spectral properties of ThioNAD allow for continuous monitoring of enzyme activity, providing detailed kinetic data that would be difficult to obtain with the natural coenzyme. ubc.ca

Overview of Academic Research Utility and Scope

The applications of Thionicotinamide (B1219654) adenine dinucleotide in academic research are extensive and varied. chemimpex.com It serves as a vital tool in several key areas:

Enzyme Activity Assays: ThioNAD is widely used as a substrate in assays to measure the activity of various enzymes, particularly dehydrogenases. chemimpex.com Its chromophoric nature allows for straightforward spectrophotometric measurement of reaction rates.

Biochemical Pathway Studies: This analog plays a crucial role in the investigation of metabolic pathways, especially those involving redox reactions. chemimpex.com By substituting for NAD+, researchers can probe the function of specific enzymes within a larger metabolic network.

Enzyme Kinetics: ThioNAD is instrumental in detailed kinetic studies to understand the mechanism of enzyme action. chemimpex.com The data obtained from these studies, often analyzed using methods like Lineweaver-Burk plots, helps to determine key kinetic parameters. researchgate.net

Cellular Signaling Research: Given the role of NAD+ in cellular signaling, ThioNAD is used to explore these pathways. chemimpex.com

Drug Discovery and Development: In the pharmaceutical industry, ThioNAD is utilized in the development of new therapeutics, particularly those targeting metabolic disorders. chemimpex.com It can also be used to study the effects of potential drug candidates on NAD-dependent enzymes. For instance, research has shown that thionicotinamide can lower NADPH pools, leading to increased oxidative stress in cancer cells and potentially synergizing with chemotherapy. nih.gov

The table below summarizes some of the key applications and findings related to the use of ThioNAD and its derivatives in research.

| Research Area | Application of ThioNAD/Derivatives | Key Findings | Citations |

| Cancer Research | Inhibition of NADK and G6PDH using thionicotinamide. | Lowered NADPH pools, compromised biosynthetic capabilities, and inhibited cancer cell growth. Increased cellular reactive oxygen species (ROS) levels. | nih.gov |

| Enzymology | Substrate for alcohol dehydrogenase (ADH). | Thionicotinamide adenine dinucleotide (ThioNAD) and its analogs can serve as coenzymes for ADH, though with lower affinity than NAD. | researchgate.net |

| Enzyme Assays | Substrate for various enzymes in activity assays. | Serves as a reliable substrate to help measure the activity of different enzymes. | chemimpex.com |

| Metabolic Studies | Investigation of metabolic pathways. | Plays a crucial role in studying metabolic pathways, particularly those involving redox reactions. | chemimpex.com |

Properties

IUPAC Name |

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamothioylpiperidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N7O13P2S/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(40-21)6-38-43(35,36)41-42(33,34)37-5-10-13(29)15(31)20(39-10)27-3-1-2-9(4-27)18(23)44/h7-11,13-16,20-21,29-32H,1-6H2,(H2,23,44)(H,33,34)(H,35,36)(H2,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFODJUAIULNEPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N7O13P2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

685.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Modifications for Research Applications

Methodologies for Thionicotinamide (B1219654) Adenine (B156593) Dinucleotide Synthesis

The generation of Thio-NAD+ can be achieved through both enzymatic and purely chemical routes. Each approach offers distinct advantages and is chosen based on the desired scale, purity, and the availability of starting materials.

Enzymatic synthesis of Thio-NAD+ leverages the substrate specificity of enzymes involved in the natural NAD+ salvage pathway. A key enzyme in this process is nicotinamide (B372718) mononucleotide adenylyltransferase (NMNAT), which catalyzes the transfer of an adenylyl group from ATP to a nicotinamide mononucleotide (NMN) analog, in this case, thionicotinamide mononucleotide (Thio-NMN), to form the dinucleotide. nih.govacs.orgnih.gov

A significant enhancement to this enzymatic approach is the inclusion of inorganic pyrophosphatase (PPase). scilit.combohrium.com The NMNAT-catalyzed reaction produces pyrophosphate (PPi) as a byproduct, which can inhibit the forward reaction. PPase hydrolyzes PPi into two molecules of inorganic phosphate (B84403), thereby shifting the reaction equilibrium towards product formation and significantly increasing the yield of Thio-NAD+. scilit.combohrium.com This strategy has been shown to be effective in boosting the synthesis of NMN and can be applied to Thio-NMN production as well. scilit.com The enzymatic synthesis of related NAD+ analogs, such as S-NAD+, has been achieved with yields of around 70% using a two-step process starting from a modified thionicotinamide riboside. nih.govacs.org

Table 1: Key Enzymes in the Enzymatic Synthesis of Thio-NAD+

| Enzyme | Role | Enhancement Strategy |

| Nicotinamide Riboside Kinase (NRK) | Phosphorylates thionicotinamide riboside to form thionicotinamide mononucleotide (Thio-NMN). | Provide an adequate supply of the precursor, thionicotinamide riboside. |

| Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) | Catalyzes the reaction between Thio-NMN and ATP to form Thio-NAD+. nih.govacs.orgnih.gov | Addition of inorganic pyrophosphatase (PPase) to remove the inhibitory byproduct pyrophosphate. scilit.combohrium.com |

| Inorganic Pyrophosphatase (PPase) | Degrades pyrophosphate, a byproduct of the NMNAT reaction, thereby driving the synthesis of Thio-NAD+ forward and increasing the overall yield. scilit.combohrium.com | Ensure optimal reaction conditions for PPase activity. |

Purely chemical synthesis offers an alternative to enzymatic methods, avoiding the need for biological catalysts. semanticscholar.org These strategies often involve the coupling of a thionicotinamide riboside derivative with an adenosine (B11128) monophosphate (AMP) derivative. A common approach is the synthesis of nicotinamide riboside and its analogs, which serve as precursors. This can be achieved through a multi-step process that involves the coupling of a nicotinyl ester with a protected ribofuranose. nih.govbeilstein-journals.org

Another established method in nucleotide chemistry that can be adapted for Thio-NAD+ synthesis is the Zincke reaction. This involves the reaction of nicotinamide (or thionicotinamide) with an electron-deficient aromatic compound to form a Zincke salt, which can then be condensed with an amino sugar derivative to form the desired nucleoside. mdpi.com A practical synthesis of nicotinamide mononucleotide (NMN) has been reported, which involves a high-yield coupling with AMP-morpholidate, a strategy that is also applicable to the synthesis of Thio-NAD+. semanticscholar.org

Table 2: Comparison of Synthesis Methodologies for Thio-NAD+

| Methodology | Advantages | Disadvantages | Key Intermediates |

| Enzymatic Synthesis | High stereoselectivity, mild reaction conditions, can utilize renewable starting materials. | Potential for enzyme inhibition by products or byproducts, may require enzyme purification. | Thionicotinamide riboside, Thionicotinamide mononucleotide (Thio-NMN), ATP. |

| Chemical Synthesis | Scalable, avoids the use of biological materials, allows for a wide range of chemical modifications. | May require multiple protection and deprotection steps, use of harsh reagents, potential for side reactions. | Protected thionicotinamide riboside derivatives, activated adenosine monophosphate (e.g., AMP-morpholidate). |

Derivatization Techniques for Functional Probes

The inherent properties of Thio-NAD+ can be further enhanced by chemical derivatization to create functional probes for specific research applications. These modifications can alter its spectroscopic characteristics or allow for the attachment of reporter groups for use in various biochemical assays.

The development of fluorescent analogs of NAD+ and related dinucleotides is a powerful strategy for studying enzyme activity and cellular processes in real-time. rsc.org These techniques can be readily applied to Thio-NAD+. One common method to introduce fluorescence is the reaction with chloroacetaldehyde to form an ethenoadenine derivative. nih.gov This modification results in a fluorescent analog with an emission maximum around 410 nm. nih.gov The fluorescence of such analogs is often quenched in the intact dinucleotide due to intramolecular interactions but increases significantly upon enzymatic hydrolysis, providing a convenient way to monitor enzyme activity. nih.gov

Another approach involves the synthesis of dinucleotides incorporating intrinsically fluorescent nucleobases. d-nb.info Furthermore, fluorescent dyes, such as rhodamine, can be chemically attached to the NAD+ scaffold to create probes for monitoring enzyme dynamics and for use in fluorescence microscopy. nih.gov

For applications in biochemical assays such as ELISAs and Western blotting, reporter groups can be covalently attached to Thio-NAD+. A widely used reporter group is biotin, which has an exceptionally high affinity for streptavidin and avidin. wikipedia.org Biotin can be attached to the NAD+ molecule, often at the N6 position of the adenine ring, through a spacer arm to minimize steric hindrance. rndsystems.combiolog.de

Biotinylated NAD+ analogs serve as convenient non-radioactive substrates for enzymes such as poly(ADP-ribose) polymerases (PARPs). rndsystems.com The incorporation of the biotinylated ADP-ribose moiety into proteins can then be detected using streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorescent dye. rndsystems.comcreative-diagnostics.comthermofisher.com This allows for the sensitive detection and quantification of enzyme activity and the identification of protein-protein interactions. wikipedia.org

Enzymatic Interactions and Mechanistic Elucidation

Role as an Analog Substrate in Oxidoreductase Reactions

As a structural analog of NAD+, sNAD+ can replace the natural coenzyme in the active sites of various oxidoreductase enzymes. sigmaaldrich.comnih.gov It participates in hydride transfer reactions, and its reduction to its thio-NADH form (sNADH) can be monitored spectrophotometrically, often with a shift in absorbance wavelength compared to the native coenzyme. This characteristic makes it a useful probe for studying enzyme mechanisms. Prokaryotic TIR domains, which are NAD+ consuming enzymes, have been shown to cleave sNAD+, indicating its utility as a substrate for this ancient enzyme family. nih.gov

Thionicotinamide (B1219654) adenine (B156593) dinucleotide has been characterized as a substrate for several dehydrogenases, although its efficiency can vary compared to the natural coenzyme, NAD+. Studies have shown that it is a competent coenzyme for enzymes such as alcohol dehydrogenase from Saccharomyces cerevisiae and tartrate dehydrogenase. nih.govmedchemexpress.com For instance, tartrate dehydrogenase is capable of catalyzing the oxidative decarboxylation of D-malate using thio-NAD as the coenzyme. medchemexpress.com

The kinetic properties of dehydrogenases with their natural coenzymes provide a baseline for understanding the interactions with analogs like sNAD+. For example, the NAD+-specific glutamate (B1630785) dehydrogenase from Chlorella sorokiniana exhibits a Kₘ value of 0.15 mM for NAD+ and 0.15 mM for NADH. nih.gov Similarly, the NADP+-specific isocitrate dehydrogenase from Phycomyces blakesleeanus has an apparent Kₘ for NADPH of 1.52 x 10⁻⁴ M. wku.edu While specific kinetic constants for sNAD+ with many dehydrogenases are not always extensively reported in comparative studies, its ability to act as a substrate confirms its role as a functional analog in these enzymatic reactions. nih.gov

Table 1: Comparative Kinetic Constants of Dehydrogenases with Natural Coenzymes This table provides context by showing the affinity of some dehydrogenases for their natural coenzymes, the values against which sNAD+ performance is measured.

| Enzyme | Organism | Coenzyme | Kₘ (mM) |

|---|---|---|---|

| Glutamate Dehydrogenase | Chlorella sorokiniana | NAD+ | 0.15 nih.gov |

| Glutamate Dehydrogenase | Chlorella sorokiniana | NADH | 0.15 nih.gov |

The specificity and affinity of enzymes for sNAD+ are crucial determinants of its utility as a substrate analog. Research has demonstrated that various NAD+-dependent enzymes can recognize and bind sNAD+. For example, prokaryotic TIR domains and the human SARM1-TIR domain can effectively cleave sNAD+, indicating substantial substrate affinity. nih.gov However, the substitution of the amide oxygen with sulfur can alter the electronic and steric properties, which may affect binding affinity and catalytic rates compared to NAD+. nih.gov

In the context of 3α-hydroxysteroid dehydrogenases, substrate affinity is a key characteristic that distinguishes different enzyme types; for instance, the type I enzyme has a high affinity for its steroid substrate, while the type II enzyme has a low affinity. nih.gov While this relates to the primary substrate rather than the coenzyme, it underscores the principle that enzyme affinity is finely tuned. The use of sNAD+ in assays for enzymes like S-adenosyl-l-homocysteine (AdoHcy) hydrolases further demonstrates its recognition as a substrate analog by the coenzyme binding site. sigmaaldrich.com

Investigations as an Enzyme Inhibitor

Beyond its role as an alternative substrate, thionicotinamide and its dinucleotide derivatives are recognized as inhibitors of key metabolic enzymes. sigmaaldrich.comnih.gov This inhibitory action is central to its potential therapeutic applications and its use as a chemical probe to study metabolic pathways. nih.govnih.gov

Thionicotinamide is a known inhibitor of NAD+ kinase (NADK), the enzyme responsible for phosphorylating NAD+ to form NADP+. nih.govnih.gov By inhibiting NADK, thionicotinamide can disrupt the cellular balance of NADP(H), which is critical for biosynthetic pathways and antioxidant defense. nih.gov The inhibitory effect of thionicotinamide has been demonstrated to reduce cancer cell proliferation both in vitro and in vivo, establishing NADK as a viable drug target. nih.gov Thionicotinamide acts as a prodrug that is converted intracellularly into inhibitory molecules, including thionicotinamide adenine dinucleotide (sNAD+) and its phosphorylated form (NADPS). nih.gov

Thionicotinamide exerts a dual inhibitory effect on the pentose (B10789219) phosphate (B84403) pathway, which is a major source of cellular NADPH. nih.govnih.gov After being converted in the cell to this compound phosphate (sNADP+ or NADPS), it acts as a potent inhibitor of Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme of the pathway. nih.govfrontiersin.org

Research has determined an inhibition constant (Ki) of approximately 1 µM for sNADP+ with human G6PD. nih.gov This demonstrates a strong inhibitory capacity, especially when compared to the enzyme's Michaelis constant (Km) for its natural substrate NADP+, which is 7.1 µM. nih.gov This inhibition of G6PD, coupled with the inhibition of NADK, leads to a significant reduction in the cytosolic NADPH pool, thereby increasing oxidative stress in cells. nih.govnih.gov

Table 2: Inhibition Data for Thionicotinamide Derivatives

| Enzyme | Inhibitor | Inhibition Constant (Kᵢ) | Natural Substrate | Substrate Affinity (Kₘ) |

|---|---|---|---|---|

| Glucose-6-Phosphate Dehydrogenase (G6PD) | sNADP+ (NADPS) | ~1 µM nih.gov | NADP+ | 7.1 µM nih.gov |

This compound has been employed as a substrate analog in assays for S-adenosyl-L-homocysteine (AdoHcy) hydrolase and NAD+ glycohydrolase. sigmaaldrich.com AdoHcy hydrolase is a unique enzyme that contains a tightly bound NAD+ cofactor and catalyzes the reversible hydrolysis of AdoHcy to adenosine (B11128) and homocysteine. nih.govmdpi.com The catalytic mechanism involves the oxidation of the substrate's ribose by the enzyme-bound NAD+, followed by elimination and hydrolysis steps. researchgate.net The ability of sNAD+ to act as an analog in assays for this enzyme suggests it can effectively interact with the coenzyme binding site, making it a valuable tool for studying its complex mechanism. sigmaaldrich.com

Similarly, sNAD+ serves as a substrate for NAD+ glycohydrolases, such as porcine brain glycohydrolase. nih.gov These enzymes cleave the glycosidic bond between nicotinamide (B372718) and ribose in NAD+. The reaction with sNAD+ results in the formation of thionicotinamide and ADP-ribose, providing a means to monitor enzyme activity and investigate substrate binding requirements. nih.gov

Mechanistic Probing of Enzymatic Catalysis

Analysis of Protonation Mechanisms and Rate-Determining Steps

This compound (sNAD) has proven to be an effective probe for elucidating the intricate details of enzymatic reaction mechanisms, including protonation events and the identification of rate-determining steps. A key study utilizing sNAD with the NAD-malic enzyme from Ascaris suum provides a clear example of its utility. nih.gov By comparing the kinetic parameters obtained with NAD⁺ versus sNAD under varying pH conditions, researchers can dissect different stages of the catalytic cycle. nih.gov

In the Ascaris suum NAD-malic enzyme reaction, the maximum velocity (Vₘₐₓ) when using sNAD as the nucleotide substrate is independent of pH in the range of 4.2 to 9.6. nih.gov This contrasts sharply with the natural coenzyme NAD⁺, where the Vₘₐₓ decreases significantly below a pK of 4.8. nih.gov This differential behavior suggests that a protonation event, which affects the reaction rate with NAD⁺, does not influence the rate-limiting step when sNAD is the coenzyme. The pH-independent nature of the reaction with sNAD indicates that the chemical transformation (hydride transfer) is likely the primary rate-limiting factor across this pH range for the analog. nih.gov

Isotope Effects in this compound-Dependent Reactions

Kinetic isotope effect (KIE) studies are powerful tools for investigating the transition states of chemical reactions, particularly the breaking of C-H bonds during hydride transfer. nih.gov The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can alter reaction rates if the bond to this atom is broken in the rate-determining step. nih.govresearchgate.net this compound has been employed in such studies to probe the mechanisms of dehydrogenase enzymes. nih.gov

In the investigation of the NAD-malic enzyme from Ascaris suum, primary deuterium isotope effects were measured using both NAD⁺ and sNAD as the nucleotide substrates. nih.gov When sNAD was used, the primary deuterium isotope effects on Vₘₐₓ (D/V) and on V/K (D/(V/K)) were found to be pH-independent, with a constant value of 1.7 from pH 5.5 to 9. nih.gov An isotope effect greater than unity signifies that the C-H bond cleavage is at least partially rate-limiting. nih.gov

The constant isotope effect observed with sNAD across a wide pH range suggests that the hydride transfer step remains consistently rate-limiting for this analog. nih.gov This is in contrast to the results with the natural coenzyme NAD⁺, where the isotope effect on Vₘₐₓ (D/V) decreases to 1.0 below a pK of 4.9, indicating that hydride transfer is no longer rate-limiting at lower pH values. nih.gov The stable and significant isotope effect with sNAD confirms its utility as a mechanistic probe, allowing researchers to "lock in" on the chemical step of the reaction and study its properties without the complication of other steps, like product release, becoming rate-limiting. nih.gov

Table 2: Primary Deuterium Isotope Effects in the Ascaris suum NAD-Malic Enzyme Reaction

| Coenzyme | Kinetic Parameter | Isotope Effect (Value) | pH Dependence | Interpretation | References |

|---|---|---|---|---|---|

| Thio-NAD | D/V | 1.7 | Independent (pH 5.5-9) | Hydride transfer is consistently a rate-determining step. | nih.gov |

| Thio-NAD | D/(V/K) | 1.7 | Independent | C-H bond cleavage is at least partially rate-limiting. | nih.gov |

| NAD⁺ | D/V | 1.45 | Decreases to 1.0 below pK 4.9 | Hydride transfer is rate-determining above pH 7, but not at lower pH. | nih.gov |

| NAD⁺ | D/(V/K) for NAD | pH-independent | - | - | nih.gov |

| NAD⁺ | D/(V/K) for Malate | pH-independent | - | - | nih.gov |

Understanding Coenzyme Binding Site Interactions

The binding of NAD(P)⁺ and its analogs to the active site of enzymes is fundamental to their catalytic function. nih.gov Dehydrogenases and other NAD(P)⁺-dependent enzymes typically possess a highly conserved structural motif for coenzyme binding, often a Rossmann fold, which consists of a series of alternating β-strands and α-helices. nih.gov This domain is modular and can be divided into sub-sites that interact with the adenosine, pyrophosphate, and nicotinamide (or thionicotinamide) portions of the coenzyme. nih.gov

The binding process is anchored by interactions with the adenosine 5'-phosphate component of the molecule within an adenosine domain of the cofactor binding region. nih.gov The thionicotinamide moiety, like the nicotinamide ring in NAD⁺, is positioned in a neighboring domain close to the substrate-binding site to facilitate the hydrogen-transfer reaction. researchgate.netnih.gov The substitution of the carbonyl oxygen with a sulfur atom in the thionicotinamide ring alters the electronic properties of the molecule, which can affect its binding affinity and reactivity compared to NAD⁺.

Studies have shown that thionicotinamide-based inhibitors target the NAD⁺ binding site of enzymes like NAD kinase. researchgate.net While specific structural data from X-ray crystallography for a this compound-enzyme complex is not widely available, kinetic studies provide insight into these interactions. nih.govnih.gov For example, the different kinetic behaviors of sNAD compared to NAD⁺ in the NAD-malic enzyme reaction imply subtle but significant differences in how the enzyme interacts with the thionicotinamide ring versus the nicotinamide ring, which in turn influences the catalytic mechanism. nih.gov These interactions are governed by a network of hydrogen bonds and hydrophobic contacts between the coenzyme and amino acid residues in the active site, and the larger atomic radius and different charge distribution of sulfur compared to oxygen can modulate this network. nih.gov

This compound in Redox Balancing Mechanism Studies

As the prodrug thionicotinamide is metabolized in cells to NADPS, it inhibits two key enzymes responsible for maintaining the NADPH pool: NAD kinase and G6PD. nih.gov This dual inhibition leads to a significant reduction in the cellular concentrations of both NADP⁺ and NADPH. nih.gov In one study using C85 colon cancer cells, a 24-hour exposure to 100 µM thionicotinamide decreased NADP⁺ and NADPH levels by 60–70%. nih.gov

This depletion of the NADPH pool has profound consequences for cellular redox homeostasis. NADPH is the primary electron donor for reductive biosynthesis and is crucial for antioxidant defense systems. nih.govnih.govnih.gov By lowering NADPH levels, thionicotinamide treatment compromises the cell's ability to counteract oxidative stress. nih.gov For example, cells treated with thionicotinamide show a modest increase in basal reactive oxygen species (ROS) and become significantly more vulnerable to external oxidative stressors like hydrogen peroxide. nih.gov This demonstrates a direct link between the availability of NADPH and the capacity to manage oxidative insults. Therefore, this compound serves as a specific probe to investigate the downstream cellular responses to a compromised NADPH-dependent redox system, including effects on cell growth, biosynthesis, and sensitivity to pro-oxidant chemotherapeutic agents. nih.gov

Structural Biology and Molecular Recognition Studies

Co-crystallization Studies with Enzymes and Proteins

Co-crystallization of sNAD+ with its target enzymes provides high-resolution snapshots of the protein-ligand complex, revealing the precise binding mode, the network of interactions, and any induced conformational changes. A pivotal study in this area is the structural analysis of sNAD+ complexed with D-glyceraldehyde-3-phosphate dehydrogenase (GAPDH) from the spiny lobster, Palinurus versicolor.

The crystal structure of the sNAD+-GAPDH complex was determined to medium resolution, providing critical insights into how this NAD+ analog interacts with the enzyme's active site. cathdb.info The study revealed an unexpected pairwise asymmetry in the binding of sNAD+ to the tetrameric enzyme. In two of the subunits (designated yellow and red), the sNAD+ molecule binds in a productive conformation, similar to how the native coenzyme NAD+ binds in the holo-enzyme. cathdb.info However, in the other two subunits (green and blue), sNAD+ adopts a non-productive binding mode. This resulted in a disordered thionicotinamide (B1219654) ring and a rearrangement of active site residues in the green and blue subunits. cathdb.info This asymmetric binding suggests that the conformation observed in the yellow and red subunits likely represents the functionally active state of the enzyme complex in solution, which accounts for the observed substrate activity of sNAD+. cathdb.info The study highlights how subtle changes in the coenzyme can lead to different binding outcomes within the same protein structure.

Table 1: Co-crystallization Data for sNAD+ with Glyceraldehyde-3-Phosphate Dehydrogenase

| Enzyme | Organism | Coenzyme Analog | PDB ID | Key Findings | Reference |

|---|---|---|---|---|---|

| D-Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Palinurus versicolor | sNAD+ | 1GZ1, 1GZ2 | Pairwise asymmetric binding; productive and non-productive binding modes observed. Disordered thionicotinamide ring in non-productive state. | cathdb.info |

Nuclear Magnetic Resonance (NMR) Investigations of Binding

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on binding affinity, kinetics, and the specific atoms involved in the interaction. While specific, detailed NMR studies focused exclusively on thionicotinamide adenine (B156593) dinucleotide are not extensively documented in publicly accessible literature, the principles and methods are well-established through studies of the native coenzyme NAD+ and other analogs. rcsb.orgacs.org Two primary ligand-based NMR techniques, Saturation Transfer Difference (STD) NMR and Chemical Shift Perturbation (CSP), are particularly suited for such investigations.

Saturation Transfer Difference (STD) NMR: This method is highly effective for identifying the binding epitope of a ligand. rcsb.orgrcsb.orgglycopedia.eucreative-biostructure.comnih.gov In an STD-NMR experiment, a selective radiofrequency pulse is used to saturate a region of the spectrum where only the protein signals resonate. rcsb.orgnih.gov This saturation spreads throughout the protein via a process called spin diffusion. If a ligand is bound to the protein, the saturation is transferred from the protein's protons to the protons of the bound ligand. rcsb.org When the ligand dissociates, it carries this "memory" of saturation into the bulk solution. By subtracting a spectrum with protein saturation from a reference spectrum without saturation, a "difference" spectrum is created which only shows signals from the ligand protons that were in close proximity (typically within 5 Å) to the protein surface. proteopedia.org The intensity of these signals directly correlates with the proximity of each proton to the protein, allowing for the mapping of the binding interface. rcsb.org

Chemical Shift Perturbation (CSP): CSP, or chemical shift mapping, is used to identify the location of the binding site on the protein and to determine the dissociation constant (Kd) of the interaction. researchgate.netresearchgate.netnih.govnih.gov This technique involves acquiring a series of 2D NMR spectra (typically 1H-15N HSQC) of an isotopically labeled protein while titrating in the ligand. researchgate.netnih.gov Upon binding of the ligand, the chemical environment of the amino acid residues in the binding pocket changes, causing a shift in the position of their corresponding peaks in the NMR spectrum. researchgate.net By tracking these chemical shift changes, researchers can precisely map the ligand-binding site on the protein's surface. The magnitude of the shift changes at different ligand concentrations can be fitted to a binding curve to calculate the affinity of the interaction. researchgate.netnih.gov

These NMR methods provide dynamic and site-specific information that is complementary to the static, high-resolution picture offered by X-ray crystallography.

Table 2: NMR Techniques for Investigating Protein-Ligand Binding

| NMR Technique | Principle | Information Gained | Typical Application |

|---|---|---|---|

| Saturation Transfer Difference (STD) NMR | Transfer of magnetic saturation from a receptor protein to a bound ligand. | Identifies which parts of the ligand are in direct contact with the protein (the binding epitope). | Screening for binding; mapping the ligand's binding interface. |

| Chemical Shift Perturbation (CSP) | Monitoring changes in the NMR signals of the protein upon ligand addition. | Identifies the amino acid residues in the protein's binding site; determines the binding affinity (Kd). | Mapping the protein's binding pocket; quantifying binding strength. |

Analysis of Protein-Ligand Interactions and Conformational Dynamics

The structural data from co-crystallization studies allows for a detailed analysis of the non-covalent interactions that govern the binding of sNAD+ and the resulting changes in the protein's conformation.

In the sNAD+-GAPDH complex, the binding of the coenzyme analog induces a significant domain motion in the enzyme. cathdb.info The study of the Palinurus versicolor enzyme revealed a novel type of domain movement upon the binding of sNAD+ when compared to the native coenzyme. cathdb.info This underscores the important role that the nicotinamide (B372718) group plays in dictating the conformational transitions associated with coenzyme binding. cathdb.info

The asymmetry observed in the sNAD+-GAPDH complex provides a clear example of conformational dynamics. The ability of the enzyme's subunits to adopt different conformations (one productive, one non-productive) in response to the same ligand highlights the inherent flexibility of the protein structure. In the productively bound subunits, the interactions between sNAD+ and the active site residues are maintained in a manner that supports catalytic function. Conversely, in the non-productively bound subunits, the thionicotinamide moiety is disordered, indicating a less stable or more dynamic interaction, and key active-site residues are rearranged. cathdb.info This differential binding and the associated conformational changes are crucial for understanding the enzyme's cooperative behavior and catalytic mechanism. The analysis of these protein-ligand interactions at an atomic level is fundamental for structure-based drug design and for elucidating the molecular basis of enzyme function. researchgate.net

Table 3: Summary of Protein-Ligand Interactions and Dynamics for sNAD+-GAPDH

| Feature | Observation in sNAD+-GAPDH Complex | Significance |

|---|---|---|

| Binding Asymmetry | sNAD+ binds productively in two subunits and non-productively in the other two. | Reveals the conformational flexibility of the enzyme and suggests that the functional state in solution is represented by the productive binding mode. |

| Conformational State of Ligand | The thionicotinamide ring is ordered in the productive state but disordered in the non-productive state. | Highlights the influence of the local protein environment on the stability and conformation of the bound ligand. |

| Protein Dynamics | A novel type of domain motion is induced by sNAD+ binding compared to NAD+. Active site residues are rearranged in the non-productive subunits. | Demonstrates that subtle modifications to the ligand can alter the conformational dynamics of the protein, which is key to its function and regulation. |

Applications in Cellular and Molecular Biology Research

Probing Metabolic Pathways and Cellular Metabolism

Thionicotinamide (B1219654) adenine (B156593) dinucleotide serves as a critical probe for dissecting metabolic pathways due to its role as a precursor to inhibitory analogs of NAD(P)⁺ and NAD(P)H. When introduced to cells, thionicotinamide is converted into thionicotinamide adenine dinucleotide (sNAD⁺) and subsequently to this compound phosphate (B84403) (sNADP⁺), which can then be reduced to sNADPH. These analogs act as inhibitors of key metabolic enzymes, allowing for the detailed study of metabolic fluxes and pathway dependencies.

The pentose (B10789219) phosphate pathway (PPP) is a fundamental metabolic route that runs parallel to glycolysis, primarily responsible for generating NADPH and the precursors for nucleotide biosynthesis. nih.govnih.gov Thionicotinamide, through its intracellular conversion to this compound phosphate (sNADP⁺), has been instrumental in studying the regulation and importance of the PPP.

Research has shown that the metabolite of thionicotinamide, sNADP⁺, is a potent inhibitor of glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the PPP. nih.gov G6PD catalyzes the first committed step in the pathway, the conversion of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, which is coupled to the reduction of NADP⁺ to NADPH. nih.gov By inhibiting G6PD, sNADP⁺ effectively blocks the oxidative branch of the PPP. This inhibition curtails the production of NADPH, a critical reducing equivalent for antioxidant defense and reductive biosynthesis. nih.gov The ability to selectively inhibit G6PD with a metabolite of thionicotinamide provides a powerful tool to investigate the consequences of PPP dysfunction in various cellular contexts, including cancer cell metabolism and oxidative stress responses.

Table 1: Effect of Thionicotinamide Metabolite on G6PD Activity

| Parameter | Value | Reference |

| Inhibitor | sNADP⁺ (this compound phosphate) | nih.gov |

| Target Enzyme | Glucose-6-Phosphate Dehydrogenase (G6PD) | nih.gov |

| Ki for sNADP⁺ | ~1 µM | nih.gov |

| Km of G6PD for NADP⁺ | 7.1 µM | nih.gov |

The cellular pools of NAD⁺, NADH, NADP⁺, and NADPH are critical for a vast array of biological processes, including energy metabolism, biosynthesis, and redox signaling. creative-proteomics.comnih.gov Thionicotinamide and its derivatives have been employed to induce specific perturbations in the NAD(P)H pools, allowing researchers to study the cellular response to such changes.

Treatment of cells with thionicotinamide leads to a significant reduction in the cellular levels of both NADP⁺ and NADPH. nih.gov This occurs through a dual mechanism: the inhibition of NAD⁺ kinase (NADK), the enzyme responsible for synthesizing NADP⁺ from NAD⁺, and the inhibition of G6PD by the resulting sNADP⁺, as mentioned previously. nih.govnih.gov Studies have demonstrated that exposure of colon cancer cells to thionicotinamide can decrease NADP⁺ and NADPH levels by as much as 60-70%. nih.gov This depletion of the NADP(H) pool has profound effects on cellular function, including the inhibition of biosynthetic pathways such as fatty acid and protein synthesis, which are heavily reliant on NADPH as a reducing agent. nih.gov These findings highlight the utility of thionicotinamide as a tool to investigate the roles of the NADP(H) pool in maintaining cellular homeostasis and supporting proliferation.

Table 2: Impact of Thionicotinamide on Cellular NADP(H) Levels and Biosynthesis in C85 Colon Cancer Cells

| Treatment | Effect on NADP⁺ Levels | Effect on NADPH Levels | Impact on Protein Synthesis | Impact on Neutral Fatty Acid Levels | Reference |

| 100 µM Thionicotinamide (24h) | ~60-70% Reduction | ~60-70% Reduction | Reduced | Reduced | nih.gov |

Use as a Tool in Cellular Redox Homeostasis Studies

Cellular redox homeostasis is a tightly regulated balance between the production of reactive oxygen species (ROS) and their detoxification by antioxidant systems. mdpi.com NADPH is a cornerstone of the cellular antioxidant defense system, serving as the primary reducing equivalent for enzymes like glutathione reductase and thioredoxin reductase. nih.gov By perturbing the NADPH pool, thionicotinamide has emerged as a valuable chemical tool for studying the mechanisms of cellular redox control and the consequences of oxidative stress.

The thionicotinamide-induced depletion of NADPH compromises the cell's ability to neutralize ROS. nih.gov Research has shown that treatment of cancer cells with thionicotinamide leads to an increase in steady-state ROS levels. researchgate.net This heightened oxidative stress can render cells more susceptible to damage from endogenous and exogenous sources. For example, cells under oxidative stress from hydrogen peroxide are more sensitive to the effects of thionicotinamide. researchgate.net This synergy underscores the critical role of the NADPH pool in protecting cells from oxidative damage. By modulating NADPH levels, thionicotinamide allows for the controlled induction of oxidative stress, facilitating studies on the signaling pathways and cellular responses involved in redox homeostasis.

Mechanistic Insights into Cellular Processes via Enzyme Inhibition

Thionicotinamide and its intracellular metabolites provide a means to gain mechanistic insights into various cellular processes by selectively inhibiting key enzymes. nih.gov The primary targets of thionicotinamide's inhibitory action are NAD⁺ kinase (NADK) and glucose-6-phosphate dehydrogenase (G6PD). nih.govnih.gov

Inhibition of NADK by thionicotinamide-derived compounds directly impacts the synthesis of NADP⁺, thereby affecting all downstream NADP(H)-dependent processes. nih.gov This has been shown to inhibit cell proliferation in cancer models. nih.gov Furthermore, the inhibition of G6PD by sNADP⁺ disrupts the pentose phosphate pathway, leading to reduced NADPH production and impaired biosynthetic and antioxidant capacities. nih.gov

A notable downstream effect of NADK inhibition by this compound phosphate (sNADP⁺) is the degradation of dihydrofolate reductase (DHFR). mdpi.com DHFR is an NADPH-dependent enzyme crucial for the synthesis of DNA and RNA precursors. mdpi.com Its degradation upon NADK inhibition provides a mechanistic link between the NADP(H) pool and nucleotide metabolism, offering insights into how cells coordinate these fundamental processes. mdpi.com The ability to inhibit these specific enzymes allows researchers to dissect the intricate network of metabolic and signaling pathways that govern cell growth, survival, and response to stress.

Table 3: Key Enzyme Inhibition by Thionicotinamide and its Metabolites

| Inhibitor | Target Enzyme | Cellular Process Affected | Reference |

| Thionicotinamide-derived compounds | NAD⁺ Kinase (NADK) | NADP⁺ synthesis, Cell proliferation | nih.govnih.gov |

| sNADP⁺ | Glucose-6-Phosphate Dehydrogenase (G6PD) | Pentose Phosphate Pathway, NADPH production, Biosynthesis, Antioxidant defense | nih.gov |

| sNADP⁺ | Dihydrofolate Reductase (DHFR) (via NADK inhibition) | Nucleotide synthesis | mdpi.com |

Theoretical and Computational Investigations

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as Thio-NAD) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. mdpi.com This method is instrumental in understanding the structural basis of enzyme-coenzyme recognition and predicting the binding affinity, which quantifies the strength of the interaction.

In the context of Thio-NAD, molecular docking studies are crucial for comparing its binding mode to that of the natural coenzyme, NAD+. By computationally placing Thio-NAD into the active site of a target enzyme, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that govern its binding. The substitution of oxygen with the larger, more polarizable sulfur atom can lead to altered binding geometries and interactions within the enzyme's active site. For instance, docking studies on NAD(P)H: quinone oxidoreductase 1 (NQO1) with other ligands have demonstrated how computational tools can reveal strong binding affinities and specific molecular interactions. nih.gov

Binding affinity predictions, often expressed as a binding energy score (e.g., in kcal/mol), are a key output of docking simulations. These scores allow for the ranking of different ligands and can help explain the experimentally observed differences in kinetic parameters between Thio-NAD and NAD+. While specific, publicly documented docking studies focusing solely on Thio-NAD are limited, the methodology is a standard approach in the study of NAD+ analogs. nih.gov For example, deep learning approaches are increasingly being used to predict protein-ligand binding affinities with high accuracy, using only the structures of the target protein and the ligand as inputs. nih.gov These methods could be applied to Thio-NAD to systematically evaluate its potential as an inhibitor or substrate across a wide range of NAD+-dependent enzymes.

Table 1: Illustrative Molecular Docking Results for a Hypothetical Enzyme-Coenzyme Complex

| Coenzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| NAD+ | -9.5 | Asp35, Ile27, Val88, Ser120 | 3 |

| Thio-NAD | -8.9 | Asp35, Ile27, Val88, Cys121 | 2 |

This table is illustrative and provides hypothetical data to demonstrate the typical output of a comparative molecular docking study.

Molecular Dynamics Simulations of Enzyme-Thionicotinamide Adenine (B156593) Dinucleotide Complexes

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and fluctuations of proteins and ligands over time. mdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. nih.gov

For enzyme-Thio-NAD complexes, MD simulations are essential for understanding how the coenzyme analog affects the structural dynamics and flexibility of the enzyme. It is well-established that enzyme conformational changes are critical for catalysis, including substrate binding, the chemical reaction itself, and product release. nih.govnih.gov MD simulations of NAD+ bound to enzymes like horse liver alcohol dehydrogenase have shown that coenzyme binding can induce significant conformational changes, such as the closure of protein domains to create a catalytically competent active site. nih.gov

By running MD simulations on an enzyme complexed with Thio-NAD, researchers can investigate:

Stability of the Complex: Analyzing the root-mean-square deviation (RMSD) of the protein and ligand over time indicates the stability of the binding pose predicted by molecular docking.

Conformational Changes: The presence of Thio-NAD can alter the enzyme's conformational landscape, potentially affecting the transition between "open" and "closed" states necessary for the catalytic cycle. nih.govfraserlab.com

Flexibility of Active Site Residues: The root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein become more or less flexible upon binding Thio-NAD compared to NAD+.

Water Dynamics: MD simulations can reveal the role of water molecules in mediating interactions between the coenzyme and the enzyme.

Table 2: Typical Parameters for an MD Simulation of an Enzyme-Coenzyme Complex

| Parameter | Value/Description |

| System | Enzyme-coenzyme complex in a solvated box |

| Force Field | AMBER, CHARMM, or GROMOS for protein and ligand |

| Water Model | TIP3P or SPC/E |

| Simulation Time | 100 ns - 1 µs |

| Temperature | 300 K (controlled by a thermostat) |

| Pressure | 1 bar (controlled by a barostat) |

| Integration Time Step | 2 fs |

| Non-bonded Cutoff | 1.0 - 1.2 nm |

| Long-range Electrostatics | Particle Mesh Ewald (PME) |

Quantum Chemical Calculations of Electronic Properties and Reaction Mechanisms

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and reactivity of molecules. chemrxiv.org These methods are particularly valuable for studying reaction mechanisms, as they can model the breaking and forming of chemical bonds, which classical methods like molecular dynamics cannot. chemrxiv.org

For Thio-NAD, QC calculations are essential for understanding how the thione group (C=S) alters the electronic properties of the nicotinamide (B372718) ring compared to the native amide group (C=O). Key properties that can be calculated include:

Charge Distribution: The replacement of oxygen with sulfur changes the partial atomic charges on the nicotinamide ring, which can influence electrostatic interactions with the enzyme.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding redox potential and reactivity. The electronic structure of monothiobiuret and dithiobiuret, for instance, has been studied to understand the contribution of sulfur to these orbitals. ias.ac.in

Reaction Energetics: QC methods can be used to calculate the energy barriers for chemical reactions. In the context of dehydrogenases, this involves modeling the hydride transfer from a substrate to the coenzyme. nih.gov Comparing the activation energy for hydride transfer to Thio-NAD versus NAD+ can provide a direct explanation for differences in reaction rates. The mechanism of hydride transfer is a fundamental process in the function of NAD+-dependent enzymes. rsc.org

By employing hybrid quantum mechanics/molecular mechanics (QM/MM) methods, a small, chemically active region (e.g., the nicotinamide ring of Thio-NAD and the relevant part of the substrate) can be treated with high-level quantum mechanics, while the surrounding protein and solvent are treated with a more computationally efficient classical force field. This approach allows for the study of reaction mechanisms within the complex environment of an enzyme's active site, providing detailed insights into the transition state of the reaction.

Table 3: Conceptual Comparison of Electronic Properties

| Property | NAD+ (C=O) | Thio-NAD (C=S) |

| Electronegativity of Atom | Oxygen is highly electronegative. | Sulfur is less electronegative than oxygen. |

| Bond Polarity | The C=O bond is highly polar. | The C=S bond is less polar than C=O. |

| Hydride Acceptance | Efficiently accepts a hydride ion (H-). | Hydride affinity may be altered due to different electronic properties. |

| Redox Potential | Standard redox potential is a benchmark. | Redox potential is shifted, affecting the thermodynamics of the reaction. |

Future Directions and Emerging Research Avenues

Development of Novel Thionicotinamide (B1219654) Adenine (B156593) Dinucleotide Analogs for Enhanced Research Tools

The chemical structure of thionicotinamide adenine dinucleotide provides a scaffold for the synthesis of novel analogs with enhanced properties for research. Synthetic strategies that allow for direct functionalization of the parent NAD+ molecule can be adapted to create a diverse library of sNAD+ derivatives. nih.gov The goal is to develop tools that are more stable, target-specific, or possess reporter functionalities for advanced imaging and detection.

Key areas of development include:

Fluorescent Analogs : Incorporating fluorescent groups into the sNAD+ structure would enable real-time monitoring of its localization and consumption within living cells. nih.gov This would be invaluable for studying the dynamics of NAD+-dependent enzymes in specific subcellular compartments.

Conformationally Locked Analogs : Introducing chemical modifications, such as bromine substitutions on the adenine ring, can lock the molecule into a specific conformation (e.g., syn or anti). nih.gov This allows researchers to probe the conformational preferences of different enzymes, leading to the design of more potent and selective inhibitors.

Unhydrolyzable Analogs : Replacing the pyrophosphate bond with a more stable linkage can create sNAD+ analogs that are resistant to enzymatic cleavage. nih.gov These tools are crucial for structural biology studies, helping to trap enzyme-substrate complexes and elucidate mechanisms of action. nih.gov

C-Nucleoside Analogs : The synthesis of isosteric analogs where the nicotinamide (B372718) riboside is replaced by a C-nucleoside has been shown to produce potent inhibitors of enzymes like inosine-5′-monophosphate dehydrogenase (IMPDH). nih.govnih.gov Applying this strategy to sNAD+ could yield novel therapeutic candidates.

| Analog Type | Modification Strategy | Potential Research Application |

| Fluorescent sNAD+ | Covalent attachment of a fluorophore (e.g., TMR) to the adenine or nicotinamide moiety. nih.gov | Real-time imaging of NAD+-dependent enzyme activity and metabolic flux in living cells. |

| Conformationally Restricted sNAD+ | Substitution at the C8 position of the adenine ring (e.g., with bromine) to favor a specific glycosidic bond conformation. nih.gov | Probing the active site requirements of specific enzymes (e.g., sirtuins, PARPs) to develop selective inhibitors. |

| Metabolically Stable sNAD+ | Replacement of the pyrophosphate linkage with a non-hydrolyzable group (e.g., phosphonate). nih.gov | Structural studies (e.g., X-ray crystallography) of enzyme-cofactor complexes; longer-lasting enzyme inhibition. |

| C-Nucleoside sNAD+ | Replacement of the N-glycosidic bond of the thionicotinamide riboside with a C-C bond. nih.gov | Development of potent and specific enzyme inhibitors with potential therapeutic applications. |

Integration with Multi-Omics Approaches for Systems-Level Understanding

The integration of sNAD+ as a chemical probe with multi-omics technologies—such as transcriptomics, proteomics, phosphoproteomics, and metabolomics—presents a powerful strategy for achieving a systems-level understanding of cellular processes. nih.govnih.gov By perturbing NAD+-dependent pathways with sNAD+ or its derivatives, researchers can systematically map the downstream consequences across multiple molecular layers.

Future research in this area may involve:

Mapping Metabolic Reprogramming : Using sNAD+ to inhibit specific NAD+-dependent enzymes and then applying metabolomics and transcriptomics to uncover global shifts in metabolic pathways. This is particularly relevant for studying diseases characterized by altered metabolism, such as cancer and diabetes. nih.govnih.gov

Identifying Novel Enzyme Substrates : Combining the use of sNAD+ analogs with phosphoproteomics and other post-translational modification analyses to identify novel substrates of sirtuins and PARPs. nih.gov

Building Predictive Network Models : Generating time-resolved multi-omics data from sNAD+-treated cells to construct dynamic network models of cellular signaling. nih.gov These models can reveal previously unknown regulatory mechanisms and predict new therapeutic targets. Deep learning algorithms can be employed to integrate these complex datasets and identify novel disease subtypes or prognostic biomarkers. frontiersin.orgfrontiersin.org

Advancements in High-Throughput Screening Methodologies

This compound is particularly well-suited for use in high-throughput screening (HTS) assays to discover new modulators of NAD+-dependent enzymes. wikipedia.org The key advantage lies in the spectral properties of its reduced form, this compound (sNADH), which exhibits a unique absorbance maximum around 405 nm, distinct from that of NADH. roche.com

Advancements in HTS will likely leverage this property in several ways:

Direct Spectrophotometric Assays : The shift in absorbance upon the reduction of sNAD+ to sNADH allows for a straightforward, continuous assay to monitor enzyme activity. This can be readily adapted to microplate formats for screening large compound libraries. wikipedia.orgroche.com

Fluorescence-Based HTS : While sNADH itself is not strongly fluorescent, HTS methods can be developed by measuring the fluorescence of derivatives produced from the enzymatic product. researchgate.net This approach has been used to screen for inhibitors of nicotinamide phosphoribosyltransferase (Nampt) and could be adapted for other sNAD+-utilizing enzymes. researchgate.net

Mass Spectrometry-Based HTS : For enzymes where a direct optical signal is not feasible, mass spectrometry (MS) offers a label-free HTS alternative. technologynetworks.com An acoustic droplet ejection-open port interface-mass spectrometry (ADE-OPI-MS) system, for example, can analyze samples at a rate of seconds per sample, making it suitable for large-scale screening of sNAD+-dependent reactions. nih.gov

| HTS Method | Principle | Application for sNAD+ | Advantages |

| Spectrophotometry | Measures the change in absorbance at ~405 nm as sNAD+ is reduced to sNADH. roche.com | Screening for inhibitors/activators of dehydrogenases. | Simple, direct, continuous, label-free. |

| Fluorometry | Measures fluorescence of a derivative of the enzymatic product. researchgate.net | Screening for inhibitors of NAD+ biosynthetic enzymes (e.g., Nampt). | High sensitivity, suitable for miniaturization. |

| Mass Spectrometry (ADE-OPI-MS) | Direct, high-speed measurement of substrate-to-product conversion. technologynetworks.comnih.gov | Screening for modulators of any sNAD+-dependent enzyme, regardless of optical properties. | Label-free, reduced interference, direct evidence of activity. technologynetworks.com |

Exploration of this compound in Uncharted Biochemical Pathways

While the roles of NAD+ in central metabolism and as a substrate for sirtuins and PARPs are well-established, its involvement in other biological processes is still being uncovered. mdpi.comwikipedia.org this compound and its future analogs are ideal tools for exploring these uncharted territories.

Emerging research avenues include:

NAD+ in RNA Biology : Recent discoveries have shown that NAD+ can be attached to the 5′ end of certain RNAs, creating "NAD-capped RNAs." nih.gov The function of this modification is largely unknown. sNAD+ analogs could be used to identify the enzymes responsible for this capping and to understand its role in RNA stability and translation.

Bacterial Signaling and Defense : In-depth sequence and genomic analysis suggests the existence of novel NAD+-utilizing enzyme families in bacteria, potentially involved in processes like regulating restriction-modification systems or acting as components of polymorphic toxin systems. nih.gov sNAD+ can be used as a chemical probe to validate these bioinformatic predictions and functionally characterize these new enzyme systems.

Extracellular NAD+ Signaling : NAD+ can be released from cells and act as an extracellular signaling molecule, or neurotransmitter, though the underlying mechanisms are not fully understood. wikipedia.org Stable or fluorescently-labeled sNAD+ analogs could help identify the receptors and transporters involved in this extracellular communication pathway.

By pushing the boundaries of chemical synthesis and analytical technology, research centered on this compound will continue to provide critical insights into the vast and complex biology of NAD+.

Conclusion

Summary of Thionicotinamide (B1219654) Adenine (B156593) Dinucleotide's Contributions to Biochemical Research

Thionicotinamide Adenine Dinucleotide has made substantial contributions to biochemical research primarily as a powerful analytical tool. Its key innovation is the conversion to a reduced form, sNADH, that absorbs light in the visible spectrum (~405 nm), thereby circumventing the technical challenges associated with measuring the natural coenzyme's UV absorbance. chemicalbook.comtcichemicals.com This has simplified and enhanced the sensitivity of countless enzyme assays, facilitating fundamental kinetic and mechanistic studies of NAD+-dependent enzymes. medchemexpress.comnih.gov Furthermore, its role as a precursor to inhibitors of key metabolic enzymes like NAD+ kinase has established it as a valuable chemical probe for dissecting cellular pathways and exploring novel therapeutic strategies, particularly in cancer research. nih.govnih.gov

Perspectives on its Enduring Utility in Molecular and Cellular Biology

The utility of this compound is set to endure as research continues to unravel the complexities of NAD+ metabolism in health and disease. NAD+ levels are now known to decline with age and are implicated in a host of age-related pathologies, making the enzymes that synthesize and consume NAD+ major therapeutic targets. nih.govresearchgate.net As a reliable and versatile tool for studying these very enzymes, sNAD+ will remain indispensable. researchgate.net Its application in drug discovery screening and as a probe for cellular redox status ensures its continued relevance in advancing our understanding of molecular and cellular biology, from fundamental metabolism to the development of next-generation therapeutics.

Q & A

Q. How is Thio-NAD distinguished from NAD+ in enzymatic assays?

Thio-NAD is differentiated by its unique absorbance at 405 nm due to the sulfur substitution in the nicotinamide moiety, which alters its spectral properties compared to NAD+ (absorbance ~260 nm). This allows real-time monitoring in kinetic assays, such as β-hydroxybutyrate quantification, where Thio-NADH production is measured spectrophotometrically .

Q. What are the optimal storage conditions for Thio-NAD to maintain stability?

Thio-NAD should be stored at -20°C in powder form (stable for 3 years) or -80°C in solvent (stable for 1 year). Solutions in PBS (pH 7.2) at 10 mg/ml retain activity if protected from light and repeated freeze-thaw cycles .

Q. What methodologies are recommended for assessing Thio-NAD purity and concentration?

Use HPLC with UV detection at 340 nm for purity analysis, and validate via enzymatic cycling assays (e.g., coupling with dehydrogenases that utilize Thio-NAD as a cofactor). Moisture content (≤5–10%) can be determined by Karl Fischer titration .

Q. How is Thio-NAD applied in diagnostic assays for pathogens like SARS-CoV-2?

Thio-NAD serves as a substrate in dual-enzyme cycling ELISA , where its conversion to Thio-NADH amplifies signals for detecting SARS-CoV-2 spike glycoprotein or live M. tuberculosis in sputum. The method leverages alkaline phosphatase (ALP) and a secondary enzyme (e.g., diaphorase) for signal enhancement .

Advanced Research Questions

Q. How does Thio-NAD’s structure influence its specificity in dual-enzyme cycling assays?

The sulfur atom in Thio-NAD reduces redox potential compared to NAD+, making it less susceptible to interference from endogenous NADH/NAD+ pools. This specificity is critical in ultrasensitive ELISA, where background noise is minimized, enabling detection limits as low as 1 pg/ml for viral antigens .

Q. What experimental challenges arise when quantifying Thio-NAD in complex biological matrices?

Matrix components (e.g., proteins, lipids) can adsorb Thio-NAD, reducing recovery rates. Pre-treatment steps like protein precipitation (e.g., using acetonitrile) or solid-phase extraction are recommended. Additionally, endogenous thiols may reduce Thio-NAD, necessitating antioxidants like DTT in buffers .

Q. How do conflicting purity specifications (e.g., ≥90% vs. ≥95%) impact experimental reproducibility?

Lower purity grades may contain oxidized byproducts (e.g., Thio-NADH) that skew enzymatic cycling results. Researchers should validate batches via HPLC-MS and standardize protocols using vendor-certified reference materials. Discrepancies in reported purity often stem from storage duration and handling practices .

Q. What novel applications exploit Thio-NAD’s unique redox properties beyond diagnostics?

Recent studies explore Thio-NAD in metabolic flux analysis to trace NAD+-dependent pathways (e.g., glycolysis, mitochondrial respiration) without cross-reactivity. Its stability in alkaline conditions also supports high-throughput screening for dehydrogenase inhibitors .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.